2-(Azetidin-3-yl)oxazole hydrochloride
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Overview
Description
2-(Azetidin-3-yl)oxazole hydrochloride, also known as AZO, is a synthetic compound that has recently gained attention in the scientific community. AZO is a heterocyclic compound that contains both an oxazole and an azetidine ring. This compound has been found to have various biological activities, making it a promising candidate for drug discovery and development.
Scientific Research Applications
- Biological Activities : Oxazole derivatives exhibit diverse pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
- Drug Examples : Several drugs containing an oxazole ring, such as oxaprozin (anti-inflammatory), voriconazole (antifungal), and sunitinib (anticancer), demonstrate therapeutic effects due to this structural motif .
- Magnetic Nanocatalysts : Researchers have explored magnetic nanocomposites as efficient catalysts for synthesizing oxazole derivatives. These nanocatalysts offer high stability, easy modification, and simple separation using an external magnet .
- Applications : Magnetic nanocatalysts have been employed in the synthesis of various oxazole derivatives, providing a sustainable approach to organic synthesis .
- NH-Heterocycles : The synthetic strategy involving 2-(Azetidin-3-yl)oxazole hydrochloride has been applied to prepare NH-heterocyclic derivatives, including azetidine, pyrrolidine, piperidine, and related aromatic heterocycles .
- Antibacterial Potential : Researchers have synthesized specific oxazole derivatives and evaluated their antibacterial activity against various strains, including S. aureus, S. pyogenes, P. aeruginosa, E. coli, C. albicans, A. niger, and A. clavatus .
- Tentative Mechanism : For benzoxazole synthesis, a tentative mechanism involving the Fe3O4@SiO2@PPh2-Rh nanomaterial (MNC-16) has been proposed. Recycling experiments revealed a reduction in catalytic activity after six uses .
Medicinal Chemistry and Drug Discovery
Catalysis and Nanocomposites
Heterocyclic Synthesis
Biological Screening
Mechanistic Insights
Spectroscopy and Synthetic Strategies
Mechanism of Action
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(Azetidin-3-yl)oxazole hydrochloride is another area that requires further investigation . Environmental conditions can significantly impact the effectiveness of a compound and its stability over time.
properties
IUPAC Name |
2-(azetidin-3-yl)-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-9-6(8-1)5-3-7-4-5;/h1-2,5,7H,3-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIFPDGQQWJBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC=CO2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azetidin-3-yl)oxazole hydrochloride | |
CAS RN |
2243512-57-2 |
Source
|
Record name | 2-(azetidin-3-yl)-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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